molecular formula C30H29N9OSi B2804527 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole CAS No. 130749-22-3

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2804527
CAS No.: 130749-22-3
M. Wt: 559.709
InChI Key: FIMPTCYQGNUJAS-UHFFFAOYSA-N
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Description

The compound 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole is a highly substituted benzotriazole derivative characterized by:

  • Three benzotriazole moieties: Two at the 1,1-positions of the central ethyl chain and one as the parent heterocycle.
  • A 4-methylphenyl group: Introduces aromaticity and steric bulk.
  • A trimethylsilyloxy (TMSO) group: Enhances hydrophobicity and influences electronic properties .

Properties

IUPAC Name

trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N9OSi/c1-21-17-19-22(20-18-21)29(40-41(2,3)4)30(37-26-14-8-5-11-23(26)31-34-37,38-27-15-9-6-12-24(27)32-35-38)39-28-16-10-7-13-25(28)33-36-39/h5-20,29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPTCYQGNUJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N9OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole typically involves the condensation of benzotriazole derivatives with appropriate aryl and silyl groups under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like lead(IV) acetate, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its benzotriazole groups. These groups can form stable coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons
Compound Key Structural Features Molecular Weight Key References
Target Compound Three benzotriazole units, 4-methylphenyl, TMSO group ~600–650 (estimated)
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Single benzotriazole, nitroimidazole side chain 300.32
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Benzotriazole with tetrahydropyran ether linkage 205.25
1-(Trifluoroacetyl)-1H-benzotriazole Benzotriazole with trifluoroacetyl group 230.17
Tolyltriazole (TTA) Methyl-substituted benzotriazole (simplest analog) 133.15

Key Observations :

  • The target compound’s multiple benzotriazole units and TMSO group distinguish it from simpler derivatives, likely enhancing metal-coordinating capacity and thermal stability .
  • Nitroimidazole-containing analogs (e.g., ) prioritize bioactivity (e.g., antimicrobial properties), whereas the target’s structure suggests synthetic or material applications.

Key Observations :

  • The target compound’s steric hindrance from three benzotriazole groups may reduce yields compared to mono- or di-substituted analogs (e.g., ).
  • Trimethylsilyl reagents (e.g., trimethylsilyl chlorosulfonate in ) could be adapted for introducing the TMSO group.
Physical and Spectral Properties
Compound Melting Point (°C) ¹H NMR Features Applications
Target Compound N/A Expected signals: Aromatic protons (δ 7.0–8.5), TMSO (δ ~0.1–0.3), CH₃ (δ ~2.3) Materials science, organic synthesis
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole 167–169 δ 7.93–7.34 (aromatic H), δ 4.81 (CH₂-N), δ 2.37 (CH₃) Antimicrobial agents
1-(Trifluoroacetyl)-1H-benzotriazole N/A δ 8.30–7.70 (aromatic H), δ 4.30 (CF₃) Acylating agent in synthesis
Tolyltriazole (TTA) 80–85 δ 7.80–7.20 (aromatic H), δ 2.50 (CH₃) Corrosion inhibition

Key Observations :

  • Benzotriazole-based proton conductors (e.g., ) achieve proton conductivity via sulfonic acid groups, whereas the TMSO group may offer alternative proton-transfer pathways.

Key Observations :

  • The target’s multiple benzotriazole units could outperform TTA in corrosion inhibition by forming stronger metal complexes .
  • In catalysis or synthesis, its bulky structure may limit utility in small-molecule reactions but enhance selectivity in polymer functionalization .

Biological Activity

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole (CAS No. 130749-22-3) is a complex organic compound characterized by multiple benzotriazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C30H29N9OSi
  • Molecular Weight : 559.7 g/mol
  • Melting Point : 205-207 °C
  • Density : 1.32 g/cm³

The biological activity of benzotriazole derivatives is largely attributed to their ability to form stable complexes with metal ions and interact with various molecular targets. These interactions can influence biochemical pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted the antibacterial efficacy of various benzotriazole derivatives against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure enhances their antimicrobial activity .
CompoundTarget MicroorganismActivity
Benzotriazole Derivative AE. coliModerate
Benzotriazole Derivative BB. subtilisSignificant

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • In vitro studies have shown that certain benzotriazole derivatives can inhibit cancer cell growth by inducing apoptosis through the modulation of tubulin dynamics .

Antiparasitic Activity

Recent studies have explored the antiparasitic effects of benzotriazole derivatives:

  • One derivative demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .

Case Study 1: Antimicrobial Screening

A series of benzotriazole derivatives were screened for their antimicrobial properties against various bacterial strains. The results indicated that compounds with larger aromatic substituents showed enhanced activity compared to simpler derivatives.

Case Study 2: Anticancer Research

In a study focused on cancer cell lines, specific benzotriazole derivatives were found to significantly reduce cell viability in breast cancer models. The mechanism was linked to the disruption of microtubule assembly, leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives can be influenced by structural modifications:

  • Hydrophobic Groups : The presence of hydrophobic substituents increases membrane permeability and enhances antimicrobial efficacy.
  • Functional Groups : The introduction of electron-withdrawing or donating groups can modulate the reactivity and biological activity of the compounds.

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